![molecular formula C10H13ClO3S B2789507 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 187471-30-3](/img/structure/B2789507.png)
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
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Overview
Description
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride, also known as Msc-Cl, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is commonly used as a reactive intermediate in organic synthesis. Msc-Cl is a highly reactive compound that is used as a reagent in a variety of chemical reactions.
Mechanism of Action
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride reacts with nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate products, respectively. The reaction proceeds through the formation of an intermediate sulfonyl chloride that is highly reactive and electrophilic. The reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the reaction.
Biochemical and Physiological Effects:
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is not used as a drug, and therefore, information related to drug usage and dosage and drug side effects is not relevant. However, 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride may have biochemical and physiological effects on the organisms that are exposed to it. These effects are dependent on the concentration and duration of exposure. 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly reactive compound that can react with biological molecules, such as proteins and nucleic acids, leading to their modification and potential dysfunction.
Advantages and Limitations for Lab Experiments
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly reactive compound that is useful in the synthesis of a variety of compounds. It is a versatile reagent that can introduce the sulfonyl chloride functional group into a variety of organic molecules. However, 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is a hazardous compound that requires special handling and disposal procedures. It is also highly reactive and can react with a variety of biological molecules, potentially leading to their modification and dysfunction.
Future Directions
There are several future directions for the use of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride in scientific research. One potential area of research is the development of new synthetic methodologies that utilize 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride as a reagent. Another area of research is the application of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the potential biochemical and physiological effects of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride on biological systems warrant further investigation.
Synthesis Methods
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride can be synthesized by reacting 5-methyl-2-hydroxybenzenesulfonic acid with thionyl chloride in the presence of pyridine. The reaction results in the formation of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride and hydrogen chloride gas. The product can be purified by recrystallization from ethyl acetate.
Scientific Research Applications
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is widely used in scientific research as a reactive intermediate in organic synthesis. It is used to introduce the sulfonyl chloride functional group into organic molecules. This functional group is important in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSCGOXHPUADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride |
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